molecular formula C8H12N2O2S B1404329 Tert-butyl isothiazol-3-ylcarbamate CAS No. 72592-18-8

Tert-butyl isothiazol-3-ylcarbamate

Cat. No. B1404329
CAS RN: 72592-18-8
M. Wt: 200.26 g/mol
InChI Key: JDQPAFHESRAVIQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Tert-butyl isothiazol-3-ylcarbamate has a molecular formula of C8H12N2O2S . It contains a total of 25 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 (thio-) carbamate (aromatic), and 1 Isothiazole .


Physical And Chemical Properties Analysis

Tert-butyl isothiazol-3-ylcarbamate has a density of 1.2±0.1 g/cm3, a boiling point of 238.1±13.0 °C at 760 mmHg, and a flash point of 97.8±19.8 °C . It has a molar refractivity of 46.5±0.3 cm3, a polar surface area of 64 Å2, and a molar volume of 154.5±3.0 cm3 .

Scientific Research Applications

Structural Characterization and Synthesis

  • NMR Characterization : Tert-butyl isothiazol-3-ylcarbamate has been characterized structurally using 2D heteronuclear NMR experiments, providing detailed insights into its molecular structure (Aouine et al., 2016).
  • Synthesis Methods : The compound has been synthesized in various forms, demonstrating its versatility in chemical synthesis. For example, a practical and scalable synthesis of a related compound, tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was developed as part of the manufacture of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).

Chemical Reactions and Transformations

  • Intramolecular Cyclization : Tert-butyl isothiazol-3-ylcarbamate is involved in intramolecular cyclization reactions, which are significant for the synthesis of isothiazoles, a class of compounds with various applications (Li et al., 2021).
  • Diels-Alder Reaction : It has been utilized in the Diels-Alder reaction, a key method in organic synthesis, to create complex molecular structures (Padwa et al., 2003).

Crystal Structure Analysis

  • Crystal Packing Analysis : Studies have been conducted on the crystal structure of related tert-butyl carbamates, which offer insights into molecular interactions and packing in solid states (Dawa El Mestehdi et al., 2022).

Miscellaneous Applications

  • Synthesis of Aryl Isothiazoles : Tert-butyl isothiazol-3-ylcarbamate has been used in the synthesis of 3-substituted aryl isothiazoles, showcasing its role in the creation of diverse chemical entities (Xu et al., 2016).
  • Reactivity Studies : Studies on the reactivity of related N-carbamates, such as N-(3-thienyl)carbamates, highlight the diverse chemical reactions and pathways involving tert-butyl isothiazol-3-ylcarbamate and its analogs (Brugier et al., 2001).

Safety And Hazards

The safety data sheet for related compounds such as tert-butyl carbamate suggests that these compounds may cause irritation to the eyes, skin, nose, and throat, and may cause drowsiness or narcosis . They should not be released into the environment .

properties

IUPAC Name

tert-butyl N-(1,2-thiazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)9-6-4-5-13-10-6/h4-5H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQPAFHESRAVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl isothiazol-3-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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